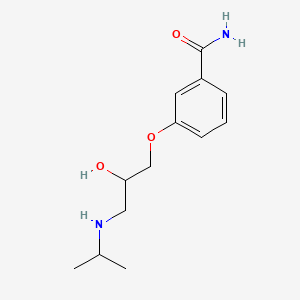
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a hydroxy group and an isopropylamino group attached to the propoxy side chain. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- typically involves the reaction of benzamide with appropriate reagents to introduce the hydroxy and isopropylamino groups. One common method involves the use of a chiral synthesis strategy to achieve high enantioselectivity. The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using cost-effective starting materials and efficient reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metoprolol: A selective β1 blocker used in the treatment of hypertension.
Atenolol: Another β1 blocker with similar applications.
Nipradilol: A β-blocker with nitric oxide donative action.
Uniqueness
Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- is unique due to its specific structural features and the presence of both hydroxy and isopropylamino groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
34249-89-3 |
|---|---|
Molekularformel |
C13H20N2O3 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)15-7-11(16)8-18-12-5-3-4-10(6-12)13(14)17/h3-6,9,11,15-16H,7-8H2,1-2H3,(H2,14,17) |
InChI-Schlüssel |
YLPGQCFKIRCPLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC(=C1)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



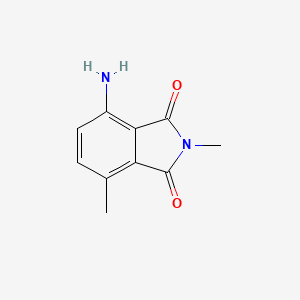
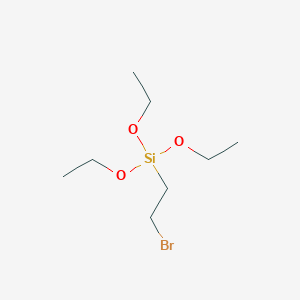
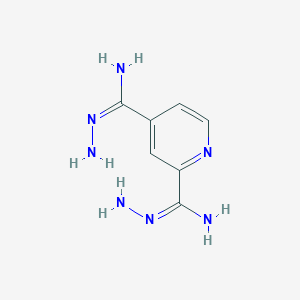

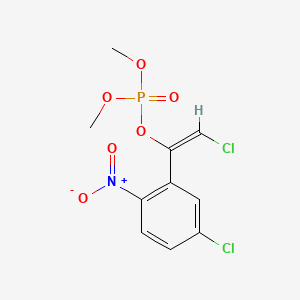
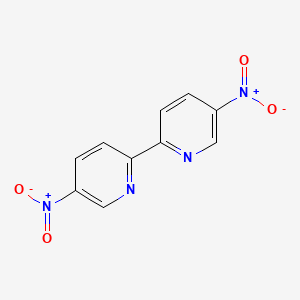
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
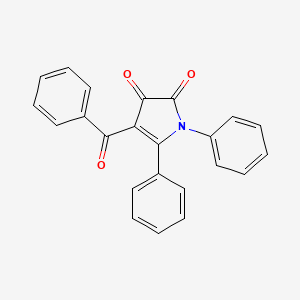
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
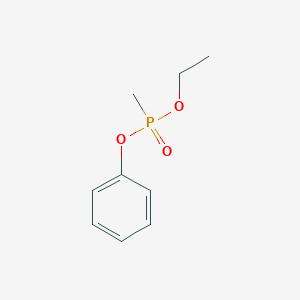
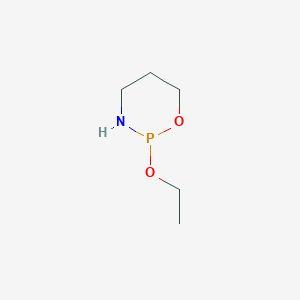
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

